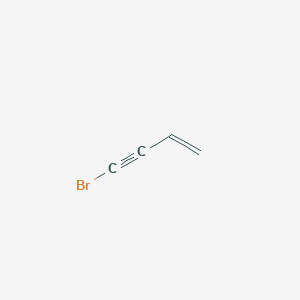
2-Butyne-1,4-diol, diformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyne-1,4-diol, diformate: is an organic compound that is both an alkyne and a diol. It is a derivative of 2-butyne-1,4-diol, where the hydroxyl groups are replaced by formate groups. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyne-1,4-diol, diformate typically involves the reaction of 2-butyne-1,4-diol with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, with the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where 2-butyne-1,4-diol is reacted with formic acid in the presence of a suitable catalyst. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-Butyne-1,4-diol, diformate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The formate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium or nickel.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters or ethers.
科学的研究の応用
2-Butyne-1,4-diol, diformate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-butyne-1,4-diol, diformate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The formate groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
2-Butyne-1,4-diol: The parent compound, which has hydroxyl groups instead of formate groups.
1,4-Butanediol: A saturated analogue with no alkyne group.
2-Butene-1,4-diol: An unsaturated analogue with a double bond instead of a triple bond.
Uniqueness: 2-Butyne-1,4-diol, diformate is unique due to the presence of both alkyne and formate groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C6H6O4 |
|---|---|
分子量 |
142.11 g/mol |
IUPAC名 |
4-formyloxybut-2-ynyl formate |
InChI |
InChI=1S/C6H6O4/c7-5-9-3-1-2-4-10-6-8/h5-6H,3-4H2 |
InChIキー |
HXMJIIPXEYHZSK-UHFFFAOYSA-N |
正規SMILES |
C(C#CCOC=O)OC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)








![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)




